molecular formula C19H25N5 B11220024 N-butyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-butyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11220024
M. Wt: 323.4 g/mol
InChI Key: SLSAINJQOHOYDP-UHFFFAOYSA-N
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Description

N-butyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization of the resulting carboxylic acids to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. These intermediates are then treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of anhydrous zinc (II) chloride as a catalyst in the presence of substituted anilines can facilitate the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-butyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-butyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25N5

Molecular Weight

323.4 g/mol

IUPAC Name

N-butyl-1-(3,4-dimethylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H25N5/c1-5-7-10-23(6-2)18-17-12-22-24(19(17)21-13-20-18)16-9-8-14(3)15(4)11-16/h8-9,11-13H,5-7,10H2,1-4H3

InChI Key

SLSAINJQOHOYDP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)C

Origin of Product

United States

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